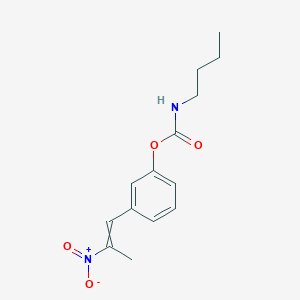
3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate is a chemical compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group attached to a propene moiety, which is further connected to a phenyl ring and a butylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate typically involves the reaction of benzaldehyde with nitroethane in the presence of a base to form 1-Phenyl-2-nitropropene. This intermediate can then be further reacted with butyl isocyanate to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring
Common Reagents and Conditions
Reduction: LAH, sodium borohydride, or catalytic hydrogenation using palladium or platinum catalysts.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions
Major Products Formed
Reduction: Formation of 3-(2-Aminoprop-1-en-1-yl)phenyl butylcarbamate.
Oxidation: Formation of corresponding oxides or nitro derivatives.
Substitution: Formation of various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenyl and butylcarbamate groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-nitropropene: A structurally similar compound with a nitro group attached to a propene moiety and a phenyl ring.
3-Iodo-2-propynyl butylcarbamate: Another compound with a butylcarbamate group but different substituents on the propene moiety
Uniqueness
3-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate is unique due to the combination of its nitro, phenyl, and butylcarbamate groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61126-54-3 |
|---|---|
Molekularformel |
C14H18N2O4 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
[3-(2-nitroprop-1-enyl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C14H18N2O4/c1-3-4-8-15-14(17)20-13-7-5-6-12(10-13)9-11(2)16(18)19/h5-7,9-10H,3-4,8H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
YLSURLCSNAZMMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)C=C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


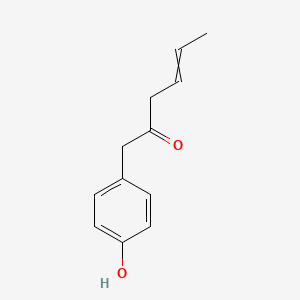

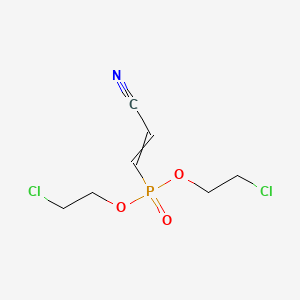
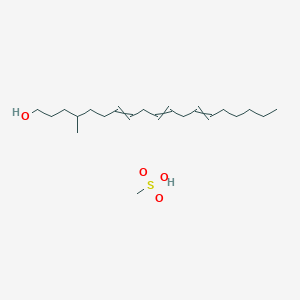
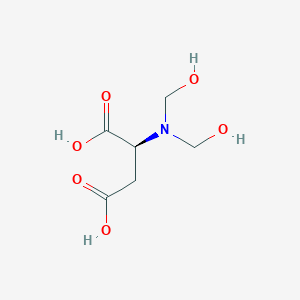
![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)
![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran](/img/structure/B14587301.png)
![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)

![1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14587318.png)
![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)

